Prelycopersene pyrophosphate
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Overview
Description
Prephytoene diphosphate is a carotenoid and a tetraterpenyl phosphate.
Scientific Research Applications
Role in Carotene Biosynthesis
Prelycopersene pyrophosphate, along with lycopersene, has been identified as a crucial intermediate in the biosynthesis of carotenes in plants. These compounds are formed during carotenogenesis, the process of producing carotenes like phytoene and lycopene in plants. Specifically, this compound is involved in the conversion of geranylgeranyl pyrophosphate to phytoene, a key step in the synthesis of acyclic and cyclic carotenes. Studies have isolated and confirmed the identity of these compounds, emphasizing their role in plant metabolism and carotenoid production (Barnés, Qureshi, Semmler, & Porter, 1973).
Enzymatic Synthesis and Conversion
Research on this compound has also revealed its enzymatic synthesis and conversion. It's synthesized from [14C]geranylgeranyl pyrophosphate by specific enzyme systems in yeast and tomato fruit plastids. This process involves the conversion of this compound to lycopersene in the presence of NADPH, further contributing to the understanding of carotene biosynthesis at a molecular level (Qureshi, Barnés, Semmler, & Porter, 1973).
Involvement in Squalene Synthetase Activity
The conversion of geranylgeranyl pyrophosphate to this compound and lycopersene by squalene synthetase has been a significant area of study. This process, which occurs in bakers' yeast, highlights the enzyme's role in the biosynthesis of important intermediates in carotene production. The studies provide insights into the mechanisms and pathways involved in carotenoid synthesis, contributing to a broader understanding of plant biochemistry (Qureshi, Barnés, Semmler, & Porter, 1972).
properties
Molecular Formula |
C40H68O7P2 |
---|---|
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+ |
InChI Key |
RVCNKTPCHZNAAO-QKUGLALCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C1C(C1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C |
synonyms |
prelycopersene pyrophosphate prephytoene pyrophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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